Pyrazole, 4-(diethylamino)-
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Overview
Description
Pyrazole, 4-(diethylamino)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of Pyrazole, 4-(diethylamino)- typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 4-diethylaminobenzaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring . Industrial production methods often utilize multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Pyrazole, 4-(diethylamino)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives
Scientific Research Applications
Pyrazole, 4-(diethylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrazole, 4-(diethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s effects are mediated through various pathways, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Pyrazole, 4-(diethylamino)- can be compared with other pyrazole derivatives, such as:
4-Aminopyrazole: Known for its use in medicinal chemistry as a kinase inhibitor.
4-Methylpyrazole: Used as an antidote for methanol poisoning.
4-Phenylpyrazole: Exhibits significant antifungal and antibacterial activities.
The uniqueness of Pyrazole, 4-(diethylamino)- lies in its diethylamino group, which imparts specific electronic and steric properties, enhancing its reactivity and biological activity .
Properties
CAS No. |
28465-91-0 |
---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N,N-diethyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-10(4-2)7-5-8-9-6-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
GDFXUNMNTXOVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CNN=C1 |
Origin of Product |
United States |
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